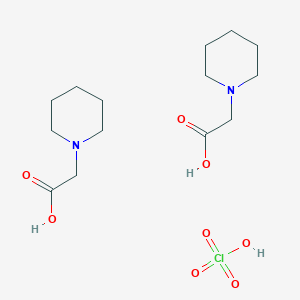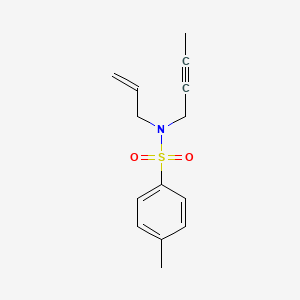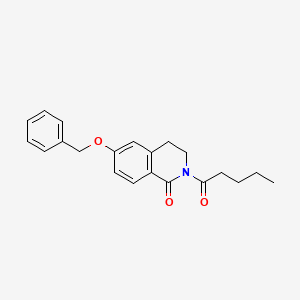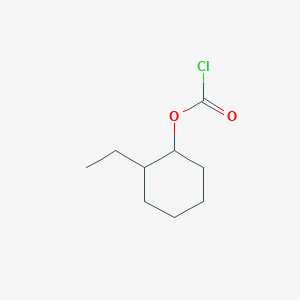
(Piperidin-1-yl)acetic acid--perchloric acid (2/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Piperidin-1-yl)acetic acid–perchloric acid (2/1) is a chemical compound that combines piperidin-1-yl acetic acid with perchloric acid in a 2:1 ratio Piperidin-1-yl acetic acid is a derivative of piperidine, a six-membered heterocyclic amine, while perchloric acid is a strong acid commonly used in various chemical reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Piperidin-1-yl)acetic acid–perchloric acid (2/1) typically involves the reaction of piperidin-1-yl acetic acid with perchloric acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters. The final product is subjected to rigorous quality control to ensure it meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
(Piperidin-1-yl)acetic acid–perchloric acid (2/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Piperidin-1-yl)acetic acid–perchloric acid (2/1) is used as a reagent in organic synthesis. It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
The compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its effects on cellular processes. It may serve as a lead compound for the development of new drugs or bioactive agents.
Medicine
In medicine, (Piperidin-1-yl)acetic acid–perchloric acid (2/1) is explored for its therapeutic potential. It may exhibit pharmacological properties such as anti-inflammatory, analgesic, or anticancer activities. Clinical studies are conducted to evaluate its efficacy and safety in treating various medical conditions.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Wirkmechanismus
The mechanism of action of (Piperidin-1-yl)acetic acid–perchloric acid (2/1) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular metabolism or gene expression. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: A simple six-membered heterocyclic amine, widely used in organic synthesis and drug development.
Piperidin-1-yl acetic acid: A derivative of piperidine with an acetic acid functional group, used as an intermediate in chemical synthesis.
Perchloric acid: A strong acid used in various chemical reactions, known for its oxidative properties.
Uniqueness
(Piperidin-1-yl)acetic acid–perchloric acid (2/1) is unique due to its combination of piperidin-1-yl acetic acid and perchloric acid. This combination imparts distinct chemical properties, making it useful in specific synthetic and research applications. Its ability to undergo various chemical reactions and its potential biological activities set it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
669057-41-4 |
|---|---|
Molekularformel |
C14H27ClN2O8 |
Molekulargewicht |
386.82 g/mol |
IUPAC-Name |
perchloric acid;2-piperidin-1-ylacetic acid |
InChI |
InChI=1S/2C7H13NO2.ClHO4/c2*9-7(10)6-8-4-2-1-3-5-8;2-1(3,4)5/h2*1-6H2,(H,9,10);(H,2,3,4,5) |
InChI-Schlüssel |
AQKNAJIMIHIKBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CC(=O)O.C1CCN(CC1)CC(=O)O.OCl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Disulfide, bis[(1,1-dimethylethyl)sulfonyl]](/img/structure/B12548396.png)





![4-[(E)-(3,5-Dibromopyridin-2-yl)diazenyl]aniline](/img/structure/B12548437.png)
![Pyridine, 4,4'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(methylene)]bis-](/img/structure/B12548444.png)
![Propane, 1,1'-[(dichloromethylene)bis(oxy)]bis[2,2-dinitro-](/img/structure/B12548449.png)
![(4xi)-6,7-Di-O-benzyl-1-O-[(benzyloxy){(2R)-3-hydroxy-2-[(4-methoxyphenyl)methoxy]propoxy}phosphoryl]-3,5-dideoxy-2-O-[(4-methoxyphenyl)methyl]-4-C-phenyl-4-O-phosphonato-D-erythro-heptitol](/img/structure/B12548461.png)



![2-(4'-Ethyl[1,1'-biphenyl]-4-yl)-1,3-dithiolane](/img/structure/B12548489.png)
